Fmoc-3-(3'-quinolyl)-L-alanine
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Overview
Description
“Fmoc-3-(3’-quinolyl)-L-alanine” is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The molecular formula of Fmoc-3-(3’-quinolyl)-L-alanine is C27H22N2O4 .
Molecular Structure Analysis
The molecular structure of “Fmoc-3-(3’-quinolyl)-L-alanine” can be represented by the canonical SMILES:C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
. The molecular weight is 438.47 g/mol . Physical And Chemical Properties Analysis
“Fmoc-3-(3’-quinolyl)-L-alanine” has a molecular weight of 438.47500, a density of 1.325g/cm3, and a boiling point of 685.5ºC at 760 mmHg . The compound has a flash point of 368.4ºC .Scientific Research Applications
Proteomics Studies
“Fmoc-3-(3’-quinolyl)-L-alanine” is an Fmoc protected alanine derivative that is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations to understand their function in complex biological systems .
Solid Phase Peptide Synthesis Techniques
This compound is also useful in solid phase peptide synthesis techniques . Solid-phase peptide synthesis is a method used to artificially produce peptides in the lab. This method is used to generate peptides and proteins for use in pharmaceuticals and research .
Development of Nano-materials
From a bottom-up perspective, studying the mechanisms behind molecular interactions of short sequence peptides at the atomic level is key to developing nano-materials with specific structure-performance-function relationships . The self-assembly of Fmoc peptides, which is usually induced by dissolving in an organic solvent, followed by dilution steps in water, pH changes, and/or heating-cooling processes, plays a crucial role in this context .
Hydrogel Formation
There’s a report on a simple method of gelating Fmoc-FFpY (a negatively charged tripeptide) in NaCl solution . The electrostatic interactions between Fmoc-FFpY and Na+ ions produce different nano-fiber hydrogels, the rheological properties and nano-fiber sizes of which are regulated by the NaCl concentration in pure water media . This hydrogel exhibits self-healing and thermo-responsive characteristics, which can be used for potential biomedical applications .
Mechanism of Action
Target of Action
Fmoc-3-(3’-quinolyl)-L-alanine is a complex compound with a specific target yet to be identified. As an Fmoc protected alanine derivative, it is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Mode of Action
The mode of action of Fmoc-3-(3’-quinolyl)-L-alanine involves its interaction with its targets in the body. The Fmoc group is typically removed with a base such as pyridine . This process is part of an orthogonal de-protection strategy to the acid labile Boc group .
Biochemical Pathways
It is known that the compound plays a role in proteomics studies and solid phase peptide synthesis techniques .
Pharmacokinetics
The compound’s molecular weight (43848) and formula (C27H22N2O4) suggest that it may have specific ADME properties .
Result of Action
Its role in proteomics studies and solid phase peptide synthesis techniques suggests that it may have specific effects on protein structure and function .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(14-17-13-18-7-1-6-12-24(18)28-15-17)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-13,15,23,25H,14,16H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZBOUYIXBVNP-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
281655-61-6 |
Source
|
Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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